REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:6]C)[CH:4]=[CH2:5].[CH3:8]C1C=CC(S(O)(=O)=O)=CC=1.O.CCN([CH2:25][CH3:26])CC>CN(C=O)C.O>[CH3:8][CH2:1][O:2][CH:3]([O:6][CH2:25][CH3:26])[CH:4]=[CH2:5] |f:1.2|
|
Name
|
diol
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.62 mL
|
Type
|
reactant
|
Smiles
|
COC(C=C)OC
|
Name
|
|
Quantity
|
0.371 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O.O
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 24 h at room temperature the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with toluene (3×100 ml)
|
Type
|
WASH
|
Details
|
the combined organics were washed once with brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CCOC(C=C)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.67 mmol | |
AMOUNT: MASS | 1.306 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |